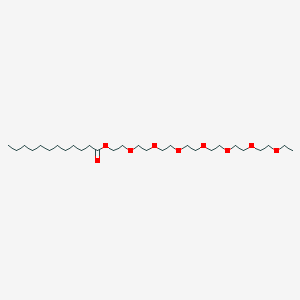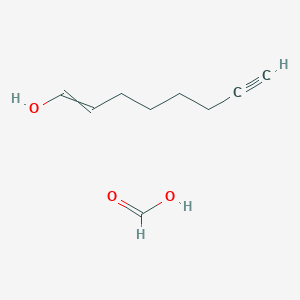![molecular formula C15H20O3 B14248650 (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol CAS No. 203926-60-7](/img/structure/B14248650.png)
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol is a chiral organic compound with a complex structure It features a methoxyphenyl group, a methoxy group, and a hexynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary or chiral catalyst to ensure the correct stereochemistry. The key steps often include:
Formation of the hexynol backbone: This can be achieved through a series of reactions such as alkylation, reduction, and alkyne formation.
Introduction of the methoxyphenyl group: This step usually involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Protection and deprotection steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate).
Reduction: Pd/C with hydrogen gas, or Lindlar’s catalyst for partial reduction.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and in the development of chiral drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds or covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2,3-Dichloropentane: Another chiral compound with different functional groups.
(2R,3S)-3-{[(4-methoxybenzyl)oxy]methyl}-2-oxiranylmethanol: A compound with a similar methoxyphenyl group but different backbone structure.
Uniqueness
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
203926-60-7 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol |
InChI |
InChI=1S/C15H20O3/c1-4-5-15(16)12(2)10-18-11-13-6-8-14(17-3)9-7-13/h1,6-9,12,15-16H,5,10-11H2,2-3H3/t12-,15+/m1/s1 |
InChI-Schlüssel |
HUPWOMUIVLHFSC-DOMZBBRYSA-N |
Isomerische SMILES |
C[C@H](COCC1=CC=C(C=C1)OC)[C@H](CC#C)O |
Kanonische SMILES |
CC(COCC1=CC=C(C=C1)OC)C(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

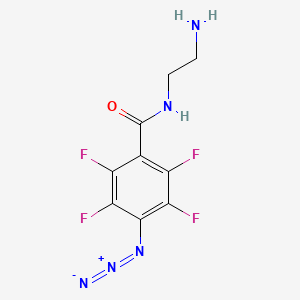
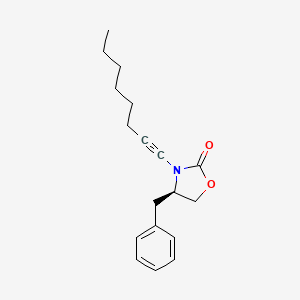
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
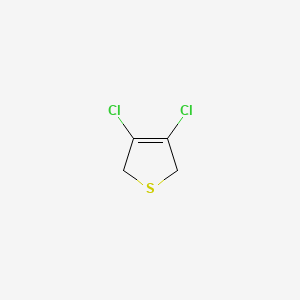
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
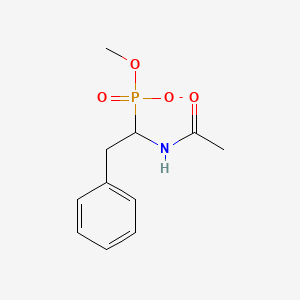

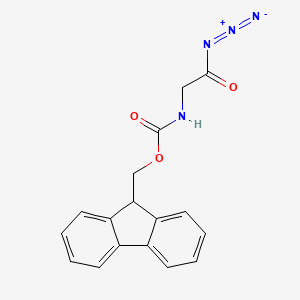
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
